molecular formula C22H21N3O4S2 B12216847 Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate

Cat. No.: B12216847
M. Wt: 455.6 g/mol
InChI Key: FUCYUDYMYRGPHQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a structurally complex small molecule characterized by a tricyclic core containing sulfur (thia) and nitrogen (diaza) heteroatoms. The molecule features a propenyl substituent at position 11, a thioether-linked acetamido group, and a methyl benzoate moiety at the para position.

Properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O4S2/c1-3-11-25-20(27)18-15-5-4-6-16(15)31-19(18)24-22(25)30-12-17(26)23-14-9-7-13(8-10-14)21(28)29-2/h3,7-10H,1,4-6,11-12H2,2H3,(H,23,26)

InChI Key

FUCYUDYMYRGPHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, including the formation of the core tricyclic structure and the subsequent introduction of functional groups. Common synthetic routes may involve the use of starting materials such as benzoic acid derivatives and various reagents to introduce the thia and diazatricyclic moieties .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Structural Insights

The compound features a tricyclic structure with multiple functional groups, including a thiophene ring and various substituents that enhance its reactivity and potential biological activity.

Chemistry

Methyl 4-(2-{[12-Oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:

  • Oxidation: Thiophene rings can be oxidized to yield sulfoxides or sulfones.
  • Reduction: Carbonyl groups can be converted to alcohols.
  • Substitution: Electrophilic aromatic substitution can introduce new functional groups.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains.

    Case Study: A related compound demonstrated an MIC of 0.24 μg/ml against Staphylococcus aureus, indicating strong antibacterial properties .

Medicine

Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent:

  • Anticancer Activity: The structural features suggest possible interactions with DNA synthesis pathways or cell membrane integrity disruption, leading to cell death in cancerous cells.

Case Study: Tricyclic compounds similar to methyl 4-(2-{...}) have shown promising results in vitro against cancer cell lines, warranting further investigation into their mechanisms of action .

Material Science

The compound's unique properties make it suitable for developing new materials with specific characteristics:

  • Polymer Synthesis: Its reactivity can be harnessed to create novel polymers with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (pH 7.4, µg/mL)
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[…]sulfanyl}acetamido)benzoate C₂₀H₂₀N₃O₄S₂ 430.5 Methyl benzoate, propenyl Not reported
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[…]sulfanyl]acetamide C₁₆H₁₉N₃O₂S₂ 349.5 N-ethyl acetamide, propenyl 37.5
N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[…]sulfanyl}acetamide C₂₄H₂₄N₃O₂S₂ 474.6 3,4-Dimethylphenyl, propenyl Not reported

Structural Insights :

  • The tricyclic core is conserved across analogues, suggesting shared molecular recognition features.
  • Substituent variations (e.g., methyl benzoate vs. aryl/alkyl amides) influence lipophilicity and solubility. For example, the N-ethyl analogue exhibits moderate aqueous solubility (37.5 µg/mL) , while the methyl benzoate derivative’s solubility is unreported but likely lower due to increased hydrophobicity.

Computational Similarity Analysis

Tanimoto and Dice Similarity Metrics

Computational methods, such as Tanimoto and Dice coefficients, quantify structural similarity by comparing molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For example:

  • In a study comparing aglaithioduline to SAHA (a histone deacetylase inhibitor), a Tanimoto similarity of ~70% correlated with comparable pharmacokinetic properties .
  • Analogously, the target compound and its analogues likely share high Tanimoto scores (>0.8) due to conserved tricyclic scaffolds, enabling virtual screening prioritization .

Murcko Scaffold and Chemotype Clustering

The tricyclic core constitutes a Murcko scaffold , a framework used to classify compounds into chemotypes. Compounds sharing this scaffold with Tanimoto coefficients ≥0.5 (Morgan fingerprints) are grouped for bioactivity comparisons . For instance:

  • Small modifications (e.g., propenyl vs. ethyl substituents) may alter binding affinities by interacting with distinct residues in target proteins .

Pharmacokinetic and Bioactivity Comparisons

Pharmacokinetic Predictions

  • Moderate metabolic stability due to the thioether linkage and amide bonds.
  • Potential CYP450 interactions mediated by the propenyl group .

Bioactivity Profiling

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structurally similar compounds often target overlapping pathways. For example:

  • Analogues with aryl substituents (e.g., dimethylphenyl) may exhibit enhanced kinase inhibition compared to alkyl-substituted derivatives, as seen in ROCK1 kinase virtual screening .
  • Thioether-linked compounds are associated with epigenetic modulation (e.g., HDAC inhibition), as demonstrated in studies of aglaithioduline .

Biological Activity

Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant biological activity that has been the subject of various research studies. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H21N3O4S2
Molecular Weight: 455.6 g/mol
IUPAC Name: Methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate
InChI Key: FUCYUDYMYRGPHQ-UHFFFAOYSA-N

The compound features a unique tricyclic structure that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the rings enhances its potential interactions with biological macromolecules.

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cellular responses.
  • Receptor Interaction: Its structural complexity allows it to bind to various receptors, potentially modulating their activity and influencing physiological processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

Cell Line IC50 (µM) Assay Method
HeLa (Cervical Cancer)15MTT Assay
MCF7 (Breast Cancer)20MTT Assay
A549 (Lung Cancer)25MTT Assay

These findings suggest that the compound can inhibit the proliferation of cancer cells effectively.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1000 µg/mL
Escherichia coli500 µg/mL

These results indicate that Methyl 4-(2-{[12-oxo...}) can inhibit the growth of pathogenic bacteria.

Case Studies and Research Findings

  • Study on Antitumor Effects: A study published in the Bulletin of the Korean Chemical Society reported that this compound exhibited growth inhibition against several tumor cell lines using the MTT assay, confirming its potential as an antitumor agent .
  • Antimicrobial Properties: Another research highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes .
  • Structure–Activity Relationship (SAR): Investigations into SAR revealed that modifications in the tricyclic structure could enhance biological activities, indicating pathways for further drug development .

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